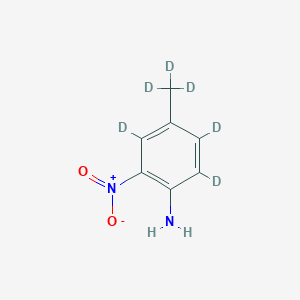

4-Methyl-2-nitroaniline-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H8N2O2 |

|---|---|

Molecular Weight |

158.19 g/mol |

IUPAC Name |

2,3,5-trideuterio-6-nitro-4-(trideuteriomethyl)aniline |

InChI |

InChI=1S/C7H8N2O2/c1-5-2-3-6(8)7(4-5)9(10)11/h2-4H,8H2,1H3/i1D3,2D,3D,4D |

InChI Key |

DLURHXYXQYMPLT-RLTMCGQMSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[N+](=O)[O-])N)[2H] |

Canonical SMILES |

CC1=CC(=C(C=C1)N)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

The Role of 4-Methyl-2-nitroaniline-d6 in Quantitative Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Methyl-2-nitroaniline-d6, focusing on its principal application as a stable isotope-labeled internal standard for highly sensitive and accurate quantitative analysis. While its non-labeled analogue, 4-Methyl-2-nitroaniline, serves as a key intermediate in the synthesis of azo dyes and has been investigated in various chemical reactions, the deuterated form is specifically synthesized for use in analytical chemistry, particularly in methods involving mass spectrometry.

Core Application: Isotope Dilution Mass Spectrometry

This compound is employed as an internal standard (IS) in isotope dilution mass spectrometry (IDMS). This technique is the gold standard for quantitative analysis due to its high precision and accuracy. The core principle is the addition of a known quantity of the isotopically labeled standard to a sample before processing and analysis.

The deuterated standard is chemically identical to the analyte (4-Methyl-2-nitroaniline), ensuring they behave the same way during sample extraction, cleanup, and chromatographic separation. However, it is distinguishable by its higher mass due to the six deuterium atoms. This mass difference allows the mass spectrometer to measure the ratio of the analyte to the internal standard. Any sample loss during the preparation steps affects both the analyte and the standard equally, meaning their ratio remains constant, thus enabling highly accurate quantification.

Quantitative Data and Physicochemical Properties

The properties of this compound and its corresponding non-labeled analyte are summarized below. Data for the deuterated standard is sourced from commercial suppliers of certified reference materials.

Table 1: Physicochemical Properties of Analyte and Deuterated Internal Standard

| Property | 4-Methyl-2-nitroaniline (Analyte) | This compound (Internal Standard) | Data Source(s) |

| CAS Number | 89-62-3 | 1246820-08-5 | [1][2] |

| Molecular Formula | C₇H₈N₂O₂ | C₇H₂D₆N₂O₂ | [1][2] |

| Molecular Weight | 152.15 g/mol | 158.19 g/mol | [1][2] |

| Appearance | Orange to red crystalline powder | Orange Solid | [1] |

| Melting Point | 115-116 °C | Not typically reported | [3] |

| Purity | ≥98% (Typical) | >98% (Typical for reference standards) | [3] |

| Isotopic Enrichment | Not Applicable | >98 atom % D (Typical for reference standards) | N/A |

Representative Experimental Protocol: Quantification in Water Samples by LC-MS/MS

The following is a detailed, representative methodology for the quantification of 4-Methyl-2-nitroaniline in environmental water samples. This protocol is based on established analytical principles for trace-level analysis of nitroaromatic compounds.

Objective

To accurately quantify the concentration of 4-Methyl-2-nitroaniline in wastewater samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

Materials and Reagents

-

Analytes: 4-Methyl-2-nitroaniline (≥98% purity)

-

Internal Standard: this compound solution (e.g., 100 µg/mL in methanol)

-

Solvents: HPLC-grade methanol, acetonitrile, and deionized water

-

Additives: Formic acid (LC-MS grade)

-

Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)

Preparation of Standards and Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-Methyl-2-nitroaniline and dissolve in 10 mL of methanol.

-

Internal Standard Working Solution (1 µg/mL): Dilute the 100 µg/mL this compound stock solution 1:100 with methanol.

-

Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the analyte stock solution into blank water matrix that has undergone the full extraction procedure. Concentrations may range from 1 ng/mL to 500 ng/mL. Add the internal standard working solution to each calibrator to a final concentration of 50 ng/mL.

Sample Preparation: Solid Phase Extraction (SPE)

-

Sample Collection: Collect 100 mL of water sample in a clean glass container.

-

Spiking: Add 50 µL of the 1 µg/mL internal standard working solution to the 100 mL sample and mix thoroughly.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Sample Loading: Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.

-

Elution: Elute the analyte and internal standard from the cartridge with 5 mL of methanol into a clean collection tube.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of 50:50 methanol/water with 0.1% formic acid. Vortex to mix. Transfer to an HPLC vial for analysis.

LC-MS/MS Analysis

-

LC System: UPLC or HPLC system

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient:

-

0-1 min: 10% B

-

1-5 min: Linear gradient to 95% B

-

5-6 min: Hold at 95% B

-

6.1-8 min: Return to 10% B and equilibrate

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization, Positive (ESI+)

-

Analysis Mode: Selected Reaction Monitoring (SRM)

Table 2: Representative SRM Transitions for LC-MS/MS Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| 4-Methyl-2-nitroaniline | 153.1 | 136.1 (loss of NH₃) | 107.1 (loss of NO₂) |

| This compound | 159.2 | 142.1 (loss of NH₃) | 110.1 (loss of NO₂ and D) |

Data Analysis

Quantify the 4-Methyl-2-nitroaniline in samples by calculating the peak area ratio of the analyte to the internal standard. Determine the concentration using the linear regression curve generated from the calibration standards.

Mandatory Visualizations

The following diagrams illustrate the core concepts and workflows described in this guide.

Caption: The principle of isotope dilution mass spectrometry.

Caption: A typical experimental workflow for sample quantification.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Identification of highly polar nitroaromatic compounds in leachate and ground water samples from a TNT-contaminated waste site by LC-MS, LC-NMR, and off-line NMR and MS investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

In-Depth Technical Guide: Physical Characteristics of 4-Methyl-2-nitroaniline-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 4-Methyl-2-nitroaniline-d6. Due to the limited availability of specific experimental data for the deuterated form, this guide also includes detailed information for the non-deuterated analogue, 4-Methyl-2-nitroaniline, to serve as a valuable reference.

Core Physical and Chemical Properties

This compound is the deuterated isotopologue of 4-Methyl-2-nitroaniline, a compound often used as an intermediate in the synthesis of dyes and pigments.[1][2][3] The deuterated version serves as an internal standard in analytical studies, particularly in mass spectrometry-based methods, allowing for precise quantification.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties for both this compound and its non-deuterated counterpart.

Table 1: Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1246820-08-5 | [1][4] |

| Molecular Formula | C₇H₂D₆N₂O₂ | [1][4] |

| Molecular Weight | 158.19 g/mol | [1][4] |

| Appearance | Orange Solid | [4] |

| Solubility | Soluble in Dichloromethane |

Table 2: Properties of 4-Methyl-2-nitroaniline (Non-Deuterated Analogue)

| Property | Value | Source(s) |

| CAS Number | 89-62-3 | [3][5][6] |

| Molecular Formula | C₇H₈N₂O₂ | [6] |

| Molecular Weight | 152.15 g/mol | [5][6] |

| Appearance | Orange to orange-brown fine crystalline powder | [3][6] |

| Melting Point | 115-116 °C | [3][5] |

| Boiling Point | Not explicitly stated, but the compound is stable at elevated temperatures. | |

| Solubility in Water | 0.2 g/L at 20°C | [3] |

Experimental Protocols

Synthesis of 4-Methyl-2-nitroaniline

A common synthetic route to 4-methyl-2-nitroaniline involves the nitration of p-toluidine, often with a protecting group strategy to direct the nitration to the ortho position relative to the amino group.

Example Protocol:

-

Amino Group Protection: p-Toluidine is reacted with an acylating agent, such as acetic anhydride or ethyl chloroformate, to protect the amino group. This step prevents oxidation of the amino group during nitration and directs the incoming nitro group.

-

Nitration: The protected p-toluidine is then nitrated using a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The reaction is carefully controlled at a low temperature to prevent over-nitration and side reactions.

-

Deprotection (Hydrolysis): The protecting group is removed by hydrolysis, usually under acidic or basic conditions, to yield 4-methyl-2-nitroaniline.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.[2][7]

For the synthesis of This compound , a deuterated starting material, such as p-toluidine-d7, would be subjected to a similar reaction sequence. The deuterium atoms on the aromatic ring and the methyl group are generally stable under these reaction conditions.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of 4-Methyl-2-nitroaniline, which can be adapted for its deuterated analogue.

Caption: Generalized workflow for the synthesis of 4-Methyl-2-nitroaniline and its deuterated analog.

Spectroscopic Data

Detailed spectroscopic data for this compound is not publicly available. However, the data for the non-deuterated compound provides a reference for the expected spectral features.

¹H NMR Spectroscopy (of 4-Methyl-2-nitroaniline)

The ¹H NMR spectrum of 4-Methyl-2-nitroaniline in a suitable solvent (e.g., CDCl₃ or DMSO-d₆) would show characteristic signals for the aromatic protons and the methyl group protons. The chemical shifts and coupling constants are influenced by the electron-withdrawing nitro group and the electron-donating amino and methyl groups. A representative spectrum shows signals around 7.26, 7.06, and 6.80 ppm for the aromatic protons and around 2.44 ppm for the methyl protons.[8]

Mass Spectrometry (MS)

The mass spectrum of 4-Methyl-2-nitroaniline would show a molecular ion peak (M⁺) at m/z 152. For This compound , the molecular ion peak would be expected at m/z 158, reflecting the mass of the six deuterium atoms. Fragmentation patterns would be influenced by the positions of the functional groups.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. 4-Methyl-2-nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 3. 4-Methyl-2-nitroaniline | 89-62-3 [chemicalbook.com]

- 4. cdn.usbio.net [cdn.usbio.net]

- 5. 4-Methyl-2-nitroaniline 98 89-62-3 [sigmaaldrich.com]

- 6. 4-Methyl-2-nitroaniline | C7H8N2O2 | CID 6978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-methyl-2-nitroaniline synthesis method - Eureka | Patsnap [eureka.patsnap.com]

- 8. 4-Methyl-2-nitroaniline(89-62-3) 1H NMR [m.chemicalbook.com]

Deuterium Labeling of 2-Nitro-p-Toluidine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and principles involved in the deuterium labeling of 2-nitro-p-toluidine. Deuterium-labeled compounds are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as stable isotope tracers to elucidate metabolic pathways and quantify drug exposure. The strategic incorporation of deuterium can also modulate metabolic rates, a concept known as the "deuterium effect," which is increasingly explored in drug design to enhance therapeutic profiles.

Synthesis and Labeling Strategies

The introduction of deuterium into the 2-nitro-p-toluidine scaffold can be achieved through various synthetic strategies. A common and effective method involves electrophilic aromatic substitution, specifically a deuteration reaction. In this approach, a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄), acts as both the catalyst and the deuterium source.

A typical experimental workflow for this process is outlined below:

Caption: General workflow for deuterium labeling.

Experimental Protocol: Deuteration of 2-Nitro-p-Toluidine

The following protocol provides a detailed methodology for the deuteration of 2-nitro-p-toluidine using deuterated sulfuric acid.

Materials:

-

2-nitro-p-toluidine

-

Deuterated sulfuric acid (D₂SO₄, 99.5 atom % D)

-

Ice

-

Deionized water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon), add 2-nitro-p-toluidine.

-

Deuteration: Carefully add deuterated sulfuric acid to the flask. The mixture is then heated to a specified temperature (e.g., 80-100 °C) and stirred for a designated period.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting material.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and slowly poured over a mixture of ice and water.

-

Neutralization and Extraction: The aqueous solution is carefully neutralized with a saturated sodium bicarbonate solution. The product is then extracted with an organic solvent, such as ethyl acetate. The organic layers are combined.

-

Washing and Drying: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the deuterated 2-nitro-p-toluidine.

-

Analysis: The structure and isotopic enrichment of the final product are confirmed by nuclear magnetic resonance (¹H NMR, ¹³C NMR) and mass spectrometry. The chemical purity is determined by high-performance liquid chromatography (HPLC).

Quantitative Data Summary

The efficiency of the deuteration reaction can be assessed by various parameters, including chemical yield and the degree of deuterium incorporation. Below is a summary of typical data obtained from such an experiment.

| Parameter | Result |

| Starting Material | 2-nitro-p-toluidine |

| Reagent | D₂SO₄ (99.5 atom % D) |

| Reaction Temperature | 80-100 °C |

| Reaction Time | 12-24 hours |

| Chemical Yield | 75-85% |

| Deuterium Incorporation | >95% |

| Chemical Purity (HPLC) | >98% |

Logical Relationship in DMPK Studies

The application of deuterium-labeled 2-nitro-p-toluidine in DMPK studies follows a logical progression to gain insights into its metabolic fate.

Caption: DMPK study logical workflow.

The use of the stable isotope label allows for the unambiguous differentiation of the administered compound and its metabolites from endogenous molecules, thereby enabling precise quantification and structural elucidation. This is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the molecule, which are critical components of drug development.

A Technical Guide to the Isotopic Purity and Enrichment of 4-Methyl-2-nitroaniline-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and enrichment of 4-Methyl-2-nitroaniline-d6, a deuterated analogue of 4-Methyl-2-nitroaniline. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work.

Introduction

This compound is a stable isotope-labeled version of 4-Methyl-2-nitroaniline where six hydrogen atoms have been replaced by deuterium. This deuteration makes it a valuable tool in various analytical and research applications, particularly in mass spectrometry-based quantification methods, where it serves as an internal standard. The efficacy of such standards is directly dependent on their isotopic purity and the degree of deuterium enrichment.

While specific batch-to-batch quantitative data for isotopic purity and enrichment of commercially available this compound is typically found on the Certificate of Analysis (CoA) provided by the supplier, this guide outlines the general principles, methodologies for synthesis and analysis, and expected data presentation for this compound.

Isotopic Purity and Enrichment Data

The isotopic purity of this compound refers to the percentage of the material that is the desired deuterated molecule, while isotopic enrichment quantifies the percentage of deuterium atoms at the labeled positions. This data is crucial for accurate quantitative analysis.

While a specific Certificate of Analysis for this compound is not publicly available, the following table illustrates how such data is typically presented. The values provided are hypothetical and represent common specifications for high-quality deuterated compounds.

| Parameter | Specification |

| Chemical Purity (by NMR or GC) | ≥98% |

| Isotopic Purity (d6) | ≥99 atom % D |

| Isotopic Enrichment | ≥98% |

| Molecular Formula | C₇H₂D₆N₂O₂ |

| Molecular Weight | 158.19 g/mol |

| CAS Number | 1246820-08-5 |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is not widely detailed in publicly available literature. However, a plausible synthetic route would involve the deuteration of a suitable precursor followed by nitration. A general two-step process is outlined below, based on known methods for the synthesis of the non-deuterated analogue and general deuteration techniques for aromatic compounds.

Step 1: Deuteration of p-Toluidine

A common method for introducing deuterium into an aromatic ring is through acid-catalyzed hydrogen-deuterium exchange.

-

Materials: p-Toluidine, Deuterated sulfuric acid (D₂SO₄), Deuterium oxide (D₂O).

-

Procedure:

-

p-Toluidine is dissolved in a solution of deuterated sulfuric acid and deuterium oxide.

-

The mixture is heated under reflux for an extended period (e.g., 24-48 hours) to facilitate the exchange of aromatic protons with deuterium.

-

The reaction mixture is then cooled and neutralized with a suitable base (e.g., sodium carbonate) to precipitate the deuterated p-toluidine (p-toluidine-d7).

-

The product is filtered, washed with D₂O, and dried.

-

Step 2: Nitration of p-Toluidine-d7

The deuterated p-toluidine is then nitrated to introduce the nitro group at the ortho position.

-

Materials: p-Toluidine-d7, Acetic anhydride, Glacial acetic acid, Nitric acid, Sulfuric acid.

-

Procedure:

-

The amino group of p-toluidine-d7 is first protected by acetylation with acetic anhydride in glacial acetic acid to form N-acetyl-p-toluidine-d7.

-

The N-acetyl-p-toluidine-d7 is then nitrated using a mixture of nitric acid and sulfuric acid at a low temperature (e.g., 0-5 °C) to yield N-acetyl-4-methyl-2-nitroaniline-d6.

-

The resulting product is hydrolyzed using an acid or base to remove the acetyl protecting group, affording this compound.

-

The final product is purified by recrystallization or column chromatography.

-

Determination of Isotopic Purity and Enrichment

The isotopic purity and enrichment of this compound are typically determined using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

3.2.1. Mass Spectrometry

-

Principle: Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). By comparing the intensity of the molecular ion peak of the deuterated compound with the peaks of its lower-deuterated isotopologues, the isotopic purity can be calculated.

-

Instrumentation: High-resolution mass spectrometry (HRMS), often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is used for accurate mass determination and separation from potential impurities.

-

Method:

-

A solution of the this compound sample is introduced into the mass spectrometer.

-

The mass spectrum is acquired, showing the distribution of ions corresponding to d0 to d6 species.

-

The isotopic purity is calculated using the following formula: Isotopic Purity (%) = [Intensity(d6) / Σ(Intensities of d0 to d6)] * 100

-

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: ¹H NMR spectroscopy can be used to determine the degree of deuteration by observing the disappearance or reduction in the intensity of proton signals at the deuterated positions. ²H (Deuterium) NMR can also be used to directly observe the deuterium signals.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Method for ¹H NMR:

-

A precise amount of the this compound sample and an internal standard with a known concentration are dissolved in a suitable NMR solvent.

-

The ¹H NMR spectrum is acquired.

-

The integrals of the remaining proton signals in the aromatic region and the methyl group are compared to the integral of the internal standard. The reduction in the integral values relative to the non-deuterated compound allows for the calculation of the percentage of deuteration at each position.

-

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and analysis of this compound.

Caption: Synthetic workflow for this compound.

Caption: Analytical workflow for determining isotopic purity and enrichment.

Conclusion

The isotopic purity and enrichment of this compound are critical parameters that directly impact its reliability as an internal standard in quantitative analytical studies. While specific data is proprietary to the manufacturer, this guide provides a foundational understanding of the synthesis and analytical methodologies employed for this and similar deuterated compounds. Researchers and drug development professionals should always refer to the Certificate of Analysis provided by the supplier for batch-specific data to ensure the accuracy and validity of their experimental results.

Solubility Profile of 4-Methyl-2-nitroaniline-d6 in Common Laboratory Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-Methyl-2-nitroaniline-d6, a deuterated isotopologue of the common red azo dye intermediate, 4-Methyl-2-nitroaniline. Understanding the solubility of this compound in various laboratory solvents is critical for its application in research and development, particularly in fields such as medicinal chemistry, pharmacokinetics, and materials science, where isotopic labeling is employed for tracing and mechanistic studies.

While specific quantitative solubility data for the deuterated form (d6) is not widely published, the solubility of its non-deuterated counterpart, 4-Methyl-2-nitroaniline, provides a robust and reliable proxy. Isotopic substitution with deuterium does not significantly alter the physicochemical properties that govern solubility in common organic solvents.

Quantitative Solubility Data

The following table summarizes the mole fraction solubility (x) of 4-Methyl-2-nitroaniline in a range of common laboratory solvents at various temperatures. This data is extracted from a comprehensive study by Jin et al. (2017) and serves as a primary reference for predicting the solubility behavior of the d6 analogue.

| Solvent | Temperature (K) | Mole Fraction Solubility (10^3 * x) |

| Protic Solvents | ||

| Methanol | 278.15 | 18.34 |

| 283.15 | 22.21 | |

| 288.15 | 26.83 | |

| 293.15 | 32.15 | |

| 298.15 | 38.41 | |

| 303.15 | 45.72 | |

| 308.15 | 54.38 | |

| 313.15 | 64.62 | |

| Ethanol | 278.15 | 13.29 |

| 283.15 | 16.18 | |

| 288.15 | 19.65 | |

| 293.15 | 23.82 | |

| 298.15 | 28.71 | |

| 303.15 | 34.52 | |

| 308.15 | 41.43 | |

| 313.15 | 49.68 | |

| 1-Propanol | 278.15 | 10.15 |

| 283.15 | 12.43 | |

| 288.15 | 15.19 | |

| 293.15 | 18.52 | |

| 298.15 | 22.51 | |

| 303.15 | 27.29 | |

| 308.15 | 33.05 | |

| 313.15 | 40.01 | |

| 2-Propanol | 278.15 | 8.21 |

| 283.15 | 10.12 | |

| 288.15 | 12.45 | |

| 293.15 | 15.29 | |

| 298.15 | 18.73 | |

| 303.15 | 22.92 | |

| 308.15 | 27.99 | |

| 313.15 | 34.18 | |

| 1-Butanol | 278.15 | 8.56 |

| 283.15 | 10.53 | |

| 288.15 | 12.94 | |

| 293.15 | 15.86 | |

| 298.15 | 19.41 | |

| 303.15 | 23.72 | |

| 308.15 | 28.98 | |

| 313.15 | 35.41 | |

| Aprotic Polar Solvents | ||

| Acetonitrile | 278.15 | 28.31 |

| 283.15 | 33.98 | |

| 288.15 | 40.71 | |

| 293.15 | 48.65 | |

| 298.15 | 58.02 | |

| 303.15 | 69.04 | |

| 308.15 | 82.01 | |

| 313.15 | 97.23 | |

| Acetone | 278.15 | 115.21 |

| 283.15 | 134.78 | |

| 288.15 | 157.34 | |

| 293.15 | 183.21 | |

| 298.15 | 212.87 | |

| 303.15 | 246.74 | |

| 308.15 | 285.29 | |

| 313.15 | 328.98 | |

| Ethyl Acetate | 278.15 | 41.28 |

| 283.15 | 49.33 | |

| 288.15 | 58.82 | |

| 293.15 | 70.01 | |

| 298.15 | 83.18 | |

| 303.15 | 98.67 | |

| 308.15 | 116.92 | |

| 313.15 | 138.41 | |

| Aprotic Nonpolar Solvents | ||

| Toluene | 278.15 | 19.87 |

| 283.15 | 24.12 | |

| 288.15 | 29.13 | |

| 293.15 | 35.05 | |

| 298.15 | 42.11 | |

| 303.15 | 50.51 | |

| 308.15 | 60.55 | |

| 313.15 | 72.48 | |

| Cyclohexane | 278.15 | 1.12 |

| 283.15 | 1.39 | |

| 288.15 | 1.72 | |

| 293.15 | 2.13 | |

| 298.15 | 2.63 | |

| 303.15 | 3.25 | |

| 308.15 | 4.02 | |

| 313.15 | 4.98 |

In addition to the comprehensive data above, qualitative solubility information is also available from various chemical suppliers. 4-Methyl-2-nitroaniline is cited as being soluble in methanol. Its solubility in water is reported to be low, at approximately 0.2 g/L at 20°C.[1][2]

Experimental Protocols for Solubility Determination

A standardized and rigorous experimental protocol is essential for obtaining accurate and reproducible solubility data. The following outlines a general methodology for determining the solubility of a solid organic compound like this compound in a given solvent. This protocol is a synthesis of established laboratory techniques.[3][4][5][6][7]

Objective: To determine the concentration of a saturated solution of the solute in the solvent at a specific temperature.

Materials:

-

This compound (solute)

-

Selected laboratory solvent

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that a solid phase remains after equilibration.

-

Add a known volume or mass of the selected solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution reaches saturation. Continuous agitation is crucial.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe (to match the equilibration temperature).

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

-

Sample Preparation for Analysis:

-

Determine the mass of the collected filtrate.

-

Dilute the filtrate with a known volume of a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer. A pre-established calibration curve for this compound is required for accurate quantification.

-

Determine the concentration of the solute in the diluted sample.

-

-

Calculation of Solubility:

-

Back-calculate the concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as g/L, mol/L, or mole fraction.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid compound.

References

Technical Guide: 4-Methyl-2-nitroaniline-d6 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Methyl-2-nitroaniline-d6, a deuterated analog of 4-Methyl-2-nitroaniline. This document outlines its commercial availability, key chemical properties, and potential applications in research and development, particularly in mass spectrometry-based assays and drug metabolism studies.

Commercial Availability and Key Properties

This compound is a specialized chemical available from several commercial suppliers. It is commonly used as an internal standard in analytical chemistry. Below is a summary of its key properties and typical supplier information.

Table 1: Chemical and Supplier Information for this compound

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | 2-Nitro-p-toluidine-d6, 4-Amino-3-nitrotoluene-d6 | N/A |

| CAS Number | 1246820-08-5 | [1] |

| Molecular Formula | C₇H₂D₆N₂O₂ | [1] |

| Molecular Weight | 158.19 g/mol | [1] |

| Appearance | Orange Solid | N/A |

| Solubility | Dichloromethane | N/A |

| Primary Suppliers | LGC Standards (Toronto Research Chemicals), Adva Tech Group Inc., USBIO | [2] |

| Typical Product Code | TRC-M323452 | [1] |

Note: A Certificate of Analysis (CoA) with detailed information on purity and isotopic enrichment is typically provided by the supplier upon purchase.[3][4][5]

Synthesis and Isotopic Enrichment

The synthesis of this compound is not commonly detailed in publicly available literature. However, a plausible synthetic route can be extrapolated from general methods for the deuteration of aromatic amines and the synthesis of the non-deuterated analog.[6][7] A common strategy involves the deuteration of a suitable precursor using a deuterium source.

A potential synthetic approach is the nitration of a deuterated p-toluidine precursor. The synthesis of the non-deuterated 4-methyl-2-nitroaniline often involves the protection of the amino group of p-toluidine, followed by nitration and subsequent deprotection.[8][9] For the deuterated analog, deuterated p-toluidine would be used as the starting material.

Experimental Protocol: Plausible Synthesis of this compound

-

Amino Group Protection: React deuterated p-toluidine (p-toluidine-d7) with an acylating agent (e.g., acetic anhydride) to form the corresponding acetanilide. This directs the subsequent nitration to the ortho position.

-

Nitration: The deuterated N-acetyl-p-toluidine is then nitrated using a nitrating agent, such as a mixture of nitric acid and sulfuric acid, under controlled temperature conditions.

-

Deprotection (Hydrolysis): The resulting nitro-acetanilide derivative is hydrolyzed, typically under acidic or basic conditions, to remove the acetyl protecting group and yield this compound.

-

Purification: The final product is purified using standard laboratory techniques such as recrystallization or column chromatography to achieve high purity.

The isotopic enrichment of the final product is a critical parameter and is typically determined by the supplier using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques can confirm the number and position of deuterium atoms in the molecule.

Applications in Research and Drug Development

Deuterated compounds like this compound are valuable tools in pharmaceutical research and development. Their primary application is as internal standards for quantitative analysis by mass spectrometry.[10]

Internal Standard in Bioanalytical Methods

Due to its similar chemical and physical properties to the non-deuterated (endogenous) analyte, but with a distinct mass, this compound is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) assays.[11] It is added to biological samples (e.g., plasma, urine) at a known concentration to enable accurate quantification of the non-deuterated 4-methyl-2-nitroaniline or its metabolites.

Drug Metabolism Studies

The non-deuterated compound, 4-methyl-2-nitroaniline, is an aromatic amine, a class of compounds often subject to metabolic transformations in vivo. Understanding the metabolic fate of such compounds is crucial in drug development to identify potential metabolic pathways and assess the formation of active or toxic metabolites. Deuterated standards are essential for the accurate quantification of metabolites in these studies.

The metabolism of nitroaromatic compounds can involve the reduction of the nitro group. This process can be enzymatic and may proceed through nitroso and hydroxylamine intermediates to the corresponding amine.

Quality Control and Data Interpretation

For quantitative applications, verifying the chemical purity and isotopic enrichment of this compound is paramount.

Table 2: Typical Quality Control Data (Hypothetical)

| Parameter | Specification | Analytical Method |

| Chemical Purity | ≥98% | HPLC, ¹H-NMR |

| Isotopic Enrichment | ≥99 atom % D | Mass Spectrometry, ¹³C-NMR |

Experimental Protocol: Determination of Isotopic Enrichment by Mass Spectrometry

-

Sample Preparation: Prepare solutions of both the deuterated standard and the non-deuterated analog at known concentrations.

-

Mass Spectrometry Analysis: Analyze the samples using high-resolution mass spectrometry (HRMS) to obtain the mass spectra of both compounds.

-

Data Analysis:

-

For the non-deuterated compound, determine the natural isotopic distribution of the molecular ion peak.

-

For the deuterated compound, acquire the mass spectrum and identify the peaks corresponding to the fully deuterated molecule and any partially deuterated or non-deuterated species.

-

Correct the observed peak intensities for the natural isotopic abundance.

-

Calculate the isotopic enrichment by determining the relative abundance of the fully deuterated species compared to all other isotopic variants.

-

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. advatechgroup.com [advatechgroup.com]

- 3. lubio.ch [lubio.ch]

- 4. LGC Group [www2.lgcgroup.com]

- 5. 4-Methyl-2-nitroaniline | LGC Standards [lgcstandards.com]

- 6. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 4-methyl-2-nitroaniline synthesis method - Eureka | Patsnap [eureka.patsnap.com]

- 9. 4-Methyl-2-nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 10. A general, versatile and divergent synthesis of selectively deuterated amines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02622D [pubs.rsc.org]

- 11. Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of 4-Methyl-2-nitroaniline-d6 as an Internal Standard in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 4-Methyl-2-nitroaniline-d6 as an internal standard in mass spectrometry-based quantitative analysis. The information is intended to guide researchers, scientists, and drug development professionals in the development and validation of robust analytical methods.

Introduction

This compound is the deuterated analog of 4-Methyl-2-nitroaniline. In mass spectrometry, deuterated compounds are considered ideal internal standards.[1][2] They share very similar physicochemical properties with their non-deuterated counterparts, including extraction recovery, ionization efficiency, and chromatographic retention time.[1][3] This co-elution and similar behavior in the mass spectrometer's ion source help to accurately compensate for variations in sample preparation and instrument response, leading to improved precision and accuracy in quantitative analysis.[1] The mass difference introduced by the deuterium labels allows for the distinct detection of the analyte and the internal standard by the mass spectrometer.

Physicochemical Properties of 4-Methyl-2-nitroaniline and its Deuterated Analog:

| Property | 4-Methyl-2-nitroaniline | This compound |

| Molecular Formula | C₇H₈N₂O₂ | C₇H₂D₆N₂O₂ |

| Molecular Weight | 152.15 g/mol | 158.19 g/mol |

| CAS Number | 89-62-3 | 1246820-08-5 |

| Appearance | Red crystals or bright orange powder | Not specified, likely similar to non-deuterated form |

Applications

While specific, detailed applications using this compound as an internal standard are not extensively documented in readily available literature, its structural characteristics make it a suitable internal standard for the quantitative analysis of various structurally related compounds, particularly in complex matrices.

Potential applications include:

-

Environmental Monitoring: Quantification of nitroaromatic compounds, such as pesticides, herbicides, and industrial pollutants, in soil, water, and air samples. Nitroaromatic compounds are a significant class of environmental contaminants.

-

Forensic Toxicology: Analysis of drugs of abuse or their metabolites that share structural similarities with 4-Methyl-2-nitroaniline.

-

Pharmaceutical Analysis: Quantification of drug substances, impurities, or degradation products containing a nitroaniline or a related pharmacophore.

-

Explosives Analysis: Determination of trace levels of explosive compounds and their degradation products in various matrices.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for specific applications using this compound as an internal standard. Method development and validation are crucial for any new analytical procedure.

Sample Preparation

The choice of sample preparation technique depends on the matrix and the analyte of interest. The goal is to extract the analyte and the internal standard efficiently while minimizing matrix interference.

General Workflow for Sample Preparation:

Caption: General workflow for sample preparation.

Liquid-Liquid Extraction (LLE) Protocol for Water Samples:

-

To a 100 mL water sample, add a known amount of this compound solution (e.g., 10 µL of a 1 µg/mL solution).

-

Adjust the pH of the sample as required for the specific analyte.

-

Add 50 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Shake vigorously for 2 minutes.

-

Allow the layers to separate.

-

Collect the organic layer.

-

Repeat the extraction with an additional 25 mL of the organic solvent.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the initial mobile phase (e.g., 100 µL) for LC-MS analysis or a suitable solvent for GC-MS analysis.

Solid-Phase Extraction (SPE) Protocol for Water Samples:

-

Condition an appropriate SPE cartridge (e.g., C18 or a polymeric sorbent) with the recommended solvents (e.g., methanol followed by water).

-

To a 100 mL water sample, add a known amount of this compound solution.

-

Load the sample onto the conditioned SPE cartridge at a controlled flow rate.

-

Wash the cartridge with a weak solvent to remove interferences (e.g., 5% methanol in water).

-

Dry the cartridge under vacuum.

-

Elute the analyte and internal standard with a strong solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the initial mobile phase.

Chromatographic and Mass Spectrometric Conditions

The following are example starting conditions for LC-MS/MS and GC-MS analysis. These will require optimization for the specific analyte and matrix.

Logical Relationship for Method Development:

Caption: Key parameters in LC-MS/MS method development.

Example LC-MS/MS Parameters:

| Parameter | Setting |

| LC Column | C18, 2.1 x 100 mm, 2.6 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B in 10 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Example GC-MS Parameters:

| Parameter | Setting |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 50 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temp | 230 °C |

| Scan Type | Selected Ion Monitoring (SIM) |

MRM/SIM Ion Selection:

The specific precursor and product ions (for LC-MS/MS) or characteristic ions (for GC-MS) for both the analyte and this compound must be determined by direct infusion or injection of individual standards.

-

For this compound (MW: 158.19): Potential precursor ions in positive ESI could be [M+H]⁺ at m/z 159.1. Product ions would be determined through collision-induced dissociation experiments. In EI, characteristic fragment ions would be selected.

-

For the Analyte: Similar optimization would be performed to identify the most intense and specific ion transitions or fragments.

Data Analysis and Quantification

Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard (this compound).

Calculation Workflow:

References

Application Note: Quantitative Analysis of 4-Methyl-2-nitroaniline in Human Plasma using Isotope Dilution LC-MS/MS with 4-Methyl-2-nitroaniline-d6

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 4-Methyl-2-nitroaniline in human plasma. The method utilizes isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) with 4-Methyl-2-nitroaniline-d6 as the internal standard. Sample preparation is performed by a straightforward protein precipitation procedure, ensuring efficient extraction and minimal matrix effects. The described method is highly selective and accurate, making it suitable for various research applications, including pharmacokinetic studies and exposure monitoring.

Introduction

4-Methyl-2-nitroaniline is an aromatic amine used as an intermediate in the synthesis of various dyes and pigments. Accurate and reliable quantification of this compound in biological matrices is crucial for toxicological and pharmacokinetic studies. Isotope dilution mass spectrometry is the gold standard for quantitative analysis due to its ability to correct for matrix effects and variations in sample recovery. This method involves spiking the sample with a known amount of a stable isotope-labeled analog of the analyte, in this case, this compound.[1] The ratio of the analyte to the internal standard is then measured by LC-MS/MS, allowing for precise quantification.

Materials and Methods

Reagents and Materials

-

4-Methyl-2-nitroaniline (CAS: 89-62-3)[2]

-

This compound (CAS: 1246820-08-5)[3]

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (K2-EDTA)

Standard Solutions

Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-Methyl-2-nitroaniline and this compound in 10 mL of methanol, respectively.

Working Standard Solutions: Prepare serial dilutions of the 4-Methyl-2-nitroaniline stock solution in 50:50 (v/v) methanol:water to create calibration standards.

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water.

Sample Preparation: Protein Precipitation

-

To 100 µL of plasma sample, calibrator, or quality control sample in a 1.5 mL microcentrifuge tube, add 20 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[4][5][6]

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.[7]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of 50:50 (v/v) methanol:water with 0.1% formic acid.

-

Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

| Parameter | Value |

| LC System | Agilent 1290 Infinity II LC System or equivalent |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 1 min, return to 5% B and equilibrate for 2 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry:

| Parameter | Value |

| MS System | Sciex Triple Quad™ 6500+ or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 60 psi |

| Curtain Gas | 35 psi |

| Temperature | 550°C |

| IonSpray Voltage | 5500 V |

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 4-Methyl-2-nitroaniline | 153.1 | 107.1 | 25 |

| 4-Methyl-2-nitroaniline | 153.1 | 77.1 | 35 |

| This compound | 159.1 | 113.1 | 25 |

Note: Collision energies should be optimized for the specific instrument used. The fragmentation of the nitro group and subsequent loss of neutral molecules are characteristic for nitroaromatic compounds.[8]

Data Analysis

Quantification is performed by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used.

Diagrams

Caption: Experimental workflow for the analysis of 4-Methyl-2-nitroaniline.

References

- 1. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]

- 2. 4-Methyl-2-nitroaniline | C7H8N2O2 | CID 6978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. agilent.com [agilent.com]

- 6. researchgate.net [researchgate.net]

- 7. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

Application Note: A General Protocol for LC-MS/MS Method Development for Small Molecule Quantification Using 4-Methyl-2-nitroaniline-d6 as a Stable Isotope-Labeled Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted analytical technique for the quantification of small molecules in complex biological matrices. Its high sensitivity and selectivity make it the preferred method in pharmaceutical research and clinical labs.[1] A key element for achieving accurate and precise quantification is the use of an appropriate internal standard (IS). Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the gold standard.[2] This is because they share nearly identical physicochemical properties with the analyte, causing them to co-elute chromatographically and experience similar effects from the sample matrix and ionization process.[3]

This application note provides a comprehensive protocol for developing a robust LC-MS/MS method for a hypothetical small molecule, "Analyte X," using 4-Methyl-2-nitroaniline-d6 as the internal standard. The protocol covers instrument setup, sample preparation, and data analysis, providing a foundational workflow that can be adapted for various small molecule analytes.

Experimental Protocols

Materials and Reagents

-

Analytes: Analyte X (hypothetical), this compound (Internal Standard, CAS: 1246820-08-5)[4]

-

Solvents: HPLC-grade or LC-MS grade acetonitrile, methanol, and water.

-

Additives: Formic acid (LC-MS grade).

-

Biological Matrix: Drug-free human plasma (or other relevant matrix).

-

Labware: Calibrated pipettes, polypropylene microcentrifuge tubes (1.5 mL), 96-well plates.

Instrumentation

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Protocol 1: Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 1 mg of Analyte X and this compound into separate volumetric flasks.

-

Dissolve in methanol to achieve a final concentration of 1 mg/mL for each. These stocks should be stored at -20°C.

-

-

Working Solutions:

-

Analyte X Intermediate Stock (100 µg/mL): Dilute the 1 mg/mL Analyte X stock solution 1:10 with 50:50 (v/v) methanol:water.

-

Internal Standard Working Solution (100 ng/mL): Perform a serial dilution of the 1 mg/mL this compound stock solution in 50:50 (v/v) acetonitrile:water to achieve a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

-

-

Calibration Curve (CC) and Quality Control (QC) Samples:

-

Prepare a series of calibration standards by spiking the Analyte X intermediate stock into drug-free human plasma to achieve a concentration range (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).[5]

-

Independently prepare QC samples at low, medium, and high concentrations (e.g., 3, 75, 750 ng/mL).

-

Experimental Workflow Diagram

Caption: General workflow for sample preparation and analysis.

Protocol 2: Sample Preparation using Protein Precipitation

Protein precipitation is a fast and effective method for removing the majority of proteins from plasma samples.[1]

-

Pipette 50 µL of plasma sample (CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the Internal Standard Working Solution (100 ng/mL this compound in acetonitrile). The ratio of plasma to precipitation solvent is 1:3.[1]

-

Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5]

-

Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.

-

Dilute the supernatant with 100 µL of water containing 0.1% formic acid to ensure compatibility with the mobile phase.

-

The sample is now ready for injection into the LC-MS/MS system.

Protocol 3: LC-MS/MS Method Parameters

The following are starting parameters that should be optimized for the specific analyte and system.

Liquid Chromatography (LC) Parameters

| Parameter | Suggested Value |

|---|---|

| Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 3 min, hold for 1 min, return to 5% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS) Parameters The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). The specific mass transitions for Analyte X must be determined empirically. The transitions for this compound are based on its molecular weight of 158.19 g/mol .[4]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Declustering Potential (V) |

| Analyte X | User Determined | User Determined | 100 | Optimized | Optimized |

| This compound | 159.2 | 112.2 | 100 | 25 | 80 |

Data Presentation

Quantitative Data Summary

Data should be processed using the instrument's software. A calibration curve is generated by plotting the peak area ratio (Analyte X / Internal Standard) against the nominal concentration of the calibration standards. A linear regression with 1/x² weighting is typically applied.

Table of Expected Method Performance Characteristics

| Parameter | Expected Result |

|---|---|

| Retention Time (Analyte X) | ~2.1 min |

| Retention Time (IS) | ~2.1 min |

| Linear Dynamic Range | 1 - 1000 ng/mL |

| Correlation Coefficient (R²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Inter- and Intra-day Precision | < 15% CV |

| Inter- and Intra-day Accuracy | 85-115% of nominal |

Method Development Logic

The development of a reliable LC-MS/MS method is a systematic process. The following diagram illustrates the logical flow and decision-making steps involved in optimizing the protocol. The process begins with sample preparation and chromatography, followed by mass spectrometer tuning and a final check for matrix effects.[6]

Caption: Decision-making workflow for LC-MS/MS method development.

Discussion

The use of a stable isotope-labeled internal standard like this compound is crucial for mitigating variability introduced during sample preparation and analysis. Because the SIL-IS has a higher mass, its signal is distinct from the analyte, yet its chemical behavior is nearly identical, allowing it to accurately track the analyte through extraction and ionization.[7] However, it is important to verify that the deuteration does not cause a significant chromatographic shift, which could lead to the analyte and IS eluting into different zones of matrix suppression.[3] The final method should be fully validated according to regulatory guidelines (e.g., ICH M10) to ensure its accuracy, precision, and robustness for its intended purpose.[8]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. scispace.com [scispace.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tecan.com [tecan.com]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

Application Notes and Protocols for 4-Methyl-2-nitroaniline-d6 in Pharmacokinetic Studies

Introduction

Stable isotope-labeled compounds are invaluable tools in pharmacokinetic studies.[1][2] Deuterium-labeled compounds, such as 4-Methyl-2-nitroaniline-d6, are particularly useful due to their chemical similarity to the unlabeled parent drug. Their key advantage lies in the mass difference, which allows for their distinct detection by mass spectrometry.[3][4] This property makes them ideal for use as internal standards in quantitative bioanalysis and as tracers to elucidate metabolic pathways.[4][5][6]

The primary applications of this compound in pharmacokinetic studies are:

-

As an Internal Standard (IS): For the accurate quantification of unlabeled 4-Methyl-2-nitroaniline in biological matrices.

-

As a Metabolic Tracer: To study the absorption, distribution, metabolism, and excretion (ADME) of 4-Methyl-2-nitroaniline.

Application 1: this compound as an Internal Standard

The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[1][2] this compound is an ideal internal standard for 4-Methyl-2-nitroaniline as it co-elutes with the analyte and exhibits similar ionization efficiency and extraction recovery, thus compensating for variability during sample processing and analysis.[5]

Experimental Protocol: Quantification of 4-Methyl-2-nitroaniline in Rat Plasma

1. Objective: To determine the concentration of 4-Methyl-2-nitroaniline in rat plasma samples using a validated LC-MS/MS method with this compound as an internal standard.

2. Materials and Reagents:

-

4-Methyl-2-nitroaniline (analyte)

-

This compound (internal standard)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid, LC-MS grade

-

Water, ultrapure

-

Rat plasma (K2EDTA)

3. Stock and Working Solutions:

-

Analyte Stock Solution (1 mg/mL): Weigh 10 mg of 4-Methyl-2-nitroaniline and dissolve in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Weigh 1 mg of this compound and dissolve in 1 mL of methanol.

-

Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution in 50% methanol to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution in acetonitrile.

4. Sample Preparation (Protein Precipitation):

-

Aliquot 50 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the internal standard working solution (50 ng/mL in acetonitrile) to each tube.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a 96-well plate or HPLC vials.

-

Inject 5 µL into the LC-MS/MS system.

5. LC-MS/MS Conditions:

-

LC System: Standard HPLC or UHPLC system.

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5-95% B

-

2.5-3.0 min: 95% B

-

3.0-3.1 min: 95-5% B

-

3.1-4.0 min: 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions:

-

4-Methyl-2-nitroaniline: m/z 153.1 -> 107.1 (Quantifier), 153.1 -> 136.1 (Qualifier)

-

This compound: m/z 159.1 -> 113.1 (Quantifier)

-

6. Data Analysis:

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

-

Determine the concentration of the analyte in the unknown samples from the calibration curve.

Data Presentation: Exemplary Pharmacokinetic Parameters

The following table represents hypothetical pharmacokinetic data that could be obtained after oral administration of 4-Methyl-2-nitroaniline to rats.

| Parameter | Unit | Value (Mean ± SD) |

| Cmax | ng/mL | 850 ± 120 |

| Tmax | h | 1.5 ± 0.5 |

| AUC(0-t) | ngh/mL | 4200 ± 550 |

| AUC(0-inf) | ngh/mL | 4500 ± 600 |

| t1/2 | h | 3.2 ± 0.8 |

Visualization: Bioanalytical Workflow

References

- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. metsol.com [metsol.com]

- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 6. Combining Isotopic Tracer Techniques to Increase Efficiency of Clinical Pharmacokinetic Trials in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of 4-methyl-2-nitroaniline in Water Samples

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 4-methyl-2-nitroaniline in various water samples. The methodologies outlined are based on established analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), ensuring reliable and accurate quantification for environmental monitoring, process control, and research applications.

Introduction

4-methyl-2-nitroaniline is an organic compound used in the synthesis of dyes and pigments. Its potential presence in industrial wastewater and surface water necessitates sensitive and specific analytical methods for its quantification to ensure environmental safety and regulatory compliance. This document details the necessary procedures for sample preparation, instrumental analysis, and data interpretation.

Analytical Methods Overview

Two primary analytical techniques are recommended for the quantification of 4-methyl-2-nitroaniline in water:

-

High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely available technique suitable for the analysis of polar and thermolabile compounds like nitroanilines without the need for derivatization.[1] This method offers good sensitivity and reproducibility.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method, particularly useful for trace-level detection and confirmation of the analyte's identity.[2]

Data Presentation: Quantitative Method Validation Parameters

Table 1: HPLC-UV Method Performance (Reference Data for Nitroanilines in Water)

| Parameter | Typical Value |

| Linearity Range | 1 - 100 µg/L |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 - 0.2 µg/L |

| Limit of Quantification (LOQ) | 0.3 - 0.6 µg/L |

| Recovery (Spiked Samples) | 93% - 108% |

| Precision (%RSD) | < 5% |

Table 2: GC-MS Method Performance (Reference Data for a Structurally Related Analyte)

| Parameter | Typical Value |

| Limit of Detection (LOD) | 0.001 µg/g |

| Limit of Quantification (LOQ) | 0.003 µg/g |

| Correlation Coefficient (r²) | > 0.99 |

| Recovery (Spiked Samples) | 99.2% - 100.3% |

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

For trace analysis, pre-concentration of the water sample is often necessary. Online SPE is an efficient method that can be directly coupled with an HPLC system.[1]

Protocol:

-

Cartridge Selection: Utilize a hydrophilic-lipophilic balanced (HLB) or a reversed-phase polymer-based SPE cartridge (e.g., Dionex SolEx HRP).

-

Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Sample Loading: Pass a known volume of the filtered water sample (e.g., 100 mL) through the conditioned cartridge at a flow rate of 5-10 mL/min.

-

Washing: Wash the cartridge with 5 mL of deionized water to remove any interfering polar impurities.

-

Elution: Elute the trapped 4-methyl-2-nitroaniline from the cartridge with a small volume (e.g., 2 x 1 mL) of a suitable organic solvent such as methanol or acetonitrile.

-

Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase for HPLC analysis or a suitable solvent for GC-MS analysis.

HPLC-UV Method

Instrumentation:

-

HPLC system with a UV-Vis detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Data acquisition and processing software

Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 50:50, v/v) with 0.1% formic acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 20 µL |

| Detection Wavelength | 254 nm |

Protocol:

-

Prepare a series of calibration standards of 4-methyl-2-nitroaniline in the mobile phase.

-

Set up the HPLC system with the specified chromatographic conditions and allow it to equilibrate.

-

Inject the calibration standards to generate a calibration curve.

-

Inject the prepared water sample extracts.

-

Quantify the concentration of 4-methyl-2-nitroaniline in the samples by comparing the peak area with the calibration curve.

GC-MS Method

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for semi-polar compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)

-

Data acquisition and processing software

Chromatographic and Spectrometric Conditions:

| Parameter | Condition |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial 100 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) using characteristic ions of 4-methyl-2-nitroaniline (e.g., m/z 152, 122, 92) |

Protocol:

-

Prepare a series of calibration standards of 4-methyl-2-nitroaniline in a suitable solvent (e.g., methanol or ethyl acetate).

-

Set up the GC-MS system with the specified conditions.

-

Inject the calibration standards to generate a calibration curve based on the peak areas of the selected ions.

-

Inject the prepared water sample extracts.

-

Identify 4-methyl-2-nitroaniline based on its retention time and the presence of characteristic ions.

-

Quantify the concentration using the calibration curve.

Visualizations

Experimental Workflow

Caption: General experimental workflow for the quantification of 4-methyl-2-nitroaniline in water samples.

Analytical Method Selection Logic

Caption: Decision logic for selecting the appropriate analytical method.

References

Application Notes and Protocols for the Use of Deuterated Standards in Metabolic Stability Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction to Metabolic Stability Assays and the Role of Deuterated Standards

Metabolic stability, the susceptibility of a compound to biotransformation, is a critical parameter evaluated during drug discovery and development.[1][2] In vitro assays using liver fractions such as microsomes and hepatocytes are routinely employed to determine the intrinsic clearance of new chemical entities.[1][2][3][4] These assays help in predicting the in vivo pharmacokinetic profile of a drug candidate and guide lead optimization.[5][6]

Accurate quantification of the parent compound over time is essential for reliable metabolic stability assessment. The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, is a widely accepted practice to ensure the precision and accuracy of bioanalytical methods, primarily those employing liquid chromatography-mass spectrometry (LC-MS/MS).[7][8] Deuterated standards are molecules where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[9]

Advantages of Using Deuterated Standards:

-

Minimization of Matrix Effects: Biological matrices like plasma and microsomal incubations are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to variability in the analytical signal.[8] Since a deuterated standard co-elutes with the analyte and has nearly identical physicochemical properties, it experiences the same matrix effects, allowing for accurate normalization of the analyte's signal.[8]

-

Correction for Variability: Deuterated internal standards compensate for variations in sample preparation, such as extraction efficiency and injection volume, as well as fluctuations in instrument response.[7][10]

-

Improved Assay Robustness and Reliability: The use of a SIL-IS can significantly improve the robustness and reliability of a bioanalytical method, leading to more consistent and reproducible data.[8][10] This is a key consideration for regulatory submissions, with agencies like the European Medicines Agency (EMA) noting that a vast majority of submitted assay validations incorporate SIL-IS.[8]

Considerations for Using Deuterated Standards:

While highly advantageous, there are some considerations when using deuterated standards:

-

Isotopic Exchange: It is crucial to ensure that the deuterium atoms are placed in non-exchangeable positions on the molecule to prevent their loss in solution or during analysis.

-

Chromatographic Separation: In some instances, deuterated standards can exhibit slightly different chromatographic retention times compared to the unlabeled analyte. This "isotopic effect" should be evaluated during method development.

-

Purity: The isotopic purity of the deuterated standard is important to avoid interference with the measurement of the analyte.

Experimental Protocols

Below are detailed protocols for two common metabolic stability assays, specifically highlighting the integration of deuterated internal standards.

Protocol 1: Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which are rich in Phase I drug-metabolizing enzymes like cytochrome P450s (CYPs).[1][4]

Materials and Reagents:

-

Test compound

-

Deuterated internal standard (IS) of the test compound

-

Pooled liver microsomes (human, rat, mouse, etc.)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Ice-cold acetonitrile (ACN) or methanol to stop the reaction

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Experimental Workflow:

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Further dilute in buffer to a working concentration (e.g., 1 µM).[11]

-

Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.[11][12]

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.[13]

-

Prepare the quenching solution: ice-cold acetonitrile containing the deuterated internal standard at a fixed concentration (e.g., 100 nM).

-

-

Incubation:

-

In a 96-well plate, add the microsomal suspension and the test compound working solution.

-

Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

-

Initiate the metabolic reaction by adding the NADPH regenerating system. The time of addition is considered T=0.[12]

-

Incubate the plate at 37°C with shaking.

-

-

Sampling and Reaction Termination:

-

Sample Processing:

-

After the final time point, centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the peak areas of the test compound and the deuterated internal standard.

-

Data Analysis:

-

Calculate the peak area ratio of the test compound to the deuterated internal standard for each time point.

-

Normalize the data by expressing the peak area ratio at each time point as a percentage of the ratio at T=0.

-

Plot the natural logarithm (ln) of the percent remaining versus time.

-

Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

-

Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:

-

t½ = 0.693 / k

-

CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

-

Protocol 2: Hepatocyte Stability Assay